delta-Nonalactone

説明

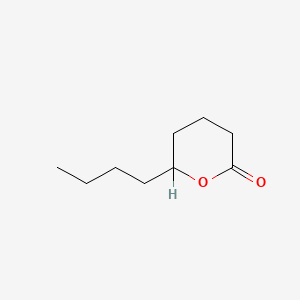

Structure

3D Structure

特性

IUPAC Name |

6-butyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-5-8-6-4-7-9(10)11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRBWNLUQYZAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863149 | |

| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a coconut-like odour | |

| Record name | Hydroxynonanoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Hydroxynonanoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-0.999 | |

| Record name | Hydroxynonanoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/451/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3301-94-8 | |

| Record name | δ-Nonalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Nonalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-2-one, 6-butyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-butyltetrahydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-NONALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMB99B4WCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Butyltetrahydro-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to delta-Nonalactone (CAS 3301-94-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-Nonalactone (CAS 3301-94-8), a six-membered ring lactone, is a significant aroma chemical valued for its characteristic creamy, coconut-like, and fruity sensory profile. While its primary applications are in the flavor and fragrance industries, its natural occurrence and biological activity, though not extensively studied from a pharmacological perspective, present areas of interest for broader scientific research. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, spectroscopic data, synthesis methodologies, analytical protocols, and toxicological profile. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using standardized diagrams to facilitate understanding for a technical audience.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1][2] Its chemical structure consists of a nine-carbon chain cyclized to form a six-membered lactone ring (a tetrahydropyran-2-one derivative) with a butyl group at the 6-position.[3][4] It is insoluble in water but soluble in alcohol and dipropylene glycol.[2][] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3301-94-8 | [4] |

| Molecular Formula | C₉H₁₆O₂ | [4][6] |

| Molecular Weight | 156.22 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [][6] |

| Melting Point | -26 °C | [3][] |

| Boiling Point | 115-116 °C @ 2 mmHg | [3] |

| Density | 0.981 - 0.986 g/cm³ @ 20°C | [6][7] |

| Refractive Index | 1.454 - 1.459 @ 20°C | [][6] |

| Flash Point | > 100 °C (212 °F) | [8][9] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| logP | 2.08 - 2.4 | [3][6] |

| Vapor Pressure | 0.41 - 0.75 Pa @ 20-25°C | [3][10] |

Spectroscopic and Analytical Data

The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[4] Spectroscopic data is crucial for structural confirmation.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| Mass Spectrometry (EI) | Key mass fragments (m/z): 99 (base peak), 71, 42, 41, 55 | [11][12] |

| ¹³C NMR | Spectra available in databases (e.g., SpectraBase) | [13] |

| ¹H NMR | Spectra available in databases (e.g., PubChem) | [11] |

| Kovats Retention Index | Standard non-polar column: 1356, 1398.4; Standard polar column: 2023, 2038 | [11] |

Synthesis and Manufacturing

Commercial production of this compound is primarily synthetic. While various routes exist, a common industrial approach for related delta-lactones involves the Baeyer-Villiger oxidation of a corresponding 2-alkylcyclopentanone.[14][15] Another described method is the microbiological reduction of the corresponding keto acids.[3][10]

Generalized Chemical Synthesis Workflow

The following diagram illustrates a plausible, generalized multi-step synthesis pathway adapted from methodologies described for similar delta-lactones.[14][16]

Caption: Generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is a representative example for the key oxidation step and is based on general procedures for this reaction type.[14]

-

Reaction Setup: A solution of 2-pentylcyclopentanone (B1204629) (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Reagent Addition: A solution of a peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA, ~1.1 equivalents), in the same solvent is added dropwise to the cooled ketone solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This may take several hours to overnight.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent solution (e.g., aqueous sodium sulfite) to destroy excess peroxyacid. The organic layer is separated, washed sequentially with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation to yield the final product.

Analytical Methodologies

Accurate determination of this compound in complex matrices like food, beverages, or biological samples requires robust analytical methods. A recent study highlights the use of Headspace-Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) for analyzing lactones in wine.

General Analytical Workflow

The diagram below outlines the typical steps for the instrumental analysis of this compound.

References

- 1. This compound, 3301-94-8 [thegoodscentscompany.com]

- 2. chemhub.com [chemhub.com]

- 3. This compound | 3301-94-8 [chemicalbook.com]

- 4. δ-Nonalactone [webbook.nist.gov]

- 6. ScenTree - this compound (CAS N° 3301-94-8) [scentree.co]

- 7. symrise.com [symrise.com]

- 8. acsint.biz [acsint.biz]

- 9. vigon.com [vigon.com]

- 10. Cas 3301-94-8,this compound | lookchem [lookchem.com]

- 11. This compound | C9H16O2 | CID 18698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. δ-Nonalactone [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 16. CN102382090A - Method for synthesizing delta-decalactone - Google Patents [patents.google.com]

The Enigmatic Coconut Note: A Technical Guide to the Natural Occurrence of Delta-Nonalactone in Fruits

For Researchers, Scientists, and Drug Development Professionals

Delta-nonalactone, a potent aroma compound with a characteristic creamy, coconut-like scent, plays a significant role in the sensory profile of numerous fruits. While its presence is widely acknowledged, a comprehensive understanding of its quantitative distribution and biosynthetic origins in the plant kingdom remains a subject of ongoing research. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in various fruits, providing detailed experimental protocols for its analysis and elucidating its biosynthetic pathway. This information is crucial for flavor chemistry, food science, and potentially for drug development, where natural products and their derivatives are of significant interest.

Quantitative Distribution of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same species. This variability is influenced by genetic factors, ripening stage, and environmental conditions. The following tables summarize the available quantitative data for this compound and other related delta-lactones in several fruits.

| Fruit | Cultivar/Variety | Concentration of this compound (µg/kg) | Reference |

| Mango (Mangifera indica) | Alphonso | 50 | [1] |

| Mango (Mangifera indica) | Baladi | 40 | [1] |

Table 1: Quantitative data for this compound in various fruit cultivars.

| Fruit | Lactone | Concentration (µg/kg) | Reference |

| Peach (Prunus persica) | δ-decalactone | Not explicitly quantified, but identified as a key aroma compound. | [2] |

| Apricot (Prunus armeniaca) | δ-decalactone | Not explicitly quantified, but identified as a key aroma compound. | [2] |

| Pineapple (Ananas comosus) | δ-octalactone, δ-decalactone | Quantified but specific values for this compound are not provided. | [3][4] |

| Strawberry (Fragaria × ananassa) | γ-decalactone, γ-dodecalactone | While other lactones are quantified, specific data for this compound is limited. | [5] |

Table 2: Occurrence of other relevant delta-lactones in fruits where specific this compound data is limited.

Biosynthesis of this compound in Plants

The biosynthesis of delta-lactones in fruits is intrinsically linked to fatty acid metabolism. The general pathway involves the hydroxylation of a fatty acid precursor followed by chain shortening through β-oxidation and subsequent lactonization.

The biosynthesis of this compound is believed to originate from unsaturated fatty acids like oleic acid or linoleic acid. The initial step involves the introduction of a hydroxyl group at the δ-position (C-5) of the fatty acid chain. This hydroxylation can be catalyzed by cytochrome P450 monooxygenases (CYP450s). The resulting 5-hydroxy fatty acid then undergoes cycles of β-oxidation, where the carbon chain is shortened by two carbons in each cycle. When the chain is shortened to a 5-hydroxynonanoic acid intermediate, it can spontaneously or enzymatically cyclize to form the stable six-membered ring of this compound.

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound in complex fruit matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice, often coupled with a prior extraction and concentration step.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.

Methodology:

-

Sample Preparation:

-

Weigh a known amount of homogenized fruit pulp (typically 1-5 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

-

Seal the vial tightly with a PTFE-lined septum.

-

-

HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.

-

Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating lactones.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250°C) to elute all compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound (monitoring characteristic ions such as m/z 99).

-

-

Liquid-Liquid Extraction (LLE) coupled with GC-MS

LLE is a classical extraction method that is effective for a broader range of compounds, including less volatile lactones.

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of fruit pulp with a suitable solvent (e.g., a mixture of water and ethanol).

-

Add a known amount of an internal standard.

-

-

Liquid-Liquid Extraction Procedure:

-

Extract the homogenate with an organic solvent immiscible with water, such as dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether.

-

Perform the extraction multiple times to ensure complete recovery of the analytes.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

The GC-MS conditions are similar to those described for the HS-SPME method.

-

Conclusion

This compound is a key contributor to the desirable aroma profiles of many fruits. Its natural occurrence, however, is highly variable and dependent on a multitude of factors. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of this important flavor compound. A deeper understanding of its biosynthetic pathway not only offers insights into fruit flavor development but also opens avenues for the biotechnological production of natural flavorings. For researchers in drug development, the exploration of natural lactones and their biosynthetic pathways can inspire the discovery and synthesis of novel bioactive molecules. Further research is warranted to expand the quantitative database of this compound across a wider range of fruits and to fully elucidate the enzymatic and regulatory mechanisms governing its biosynthesis.

References

- 1. Production of lactones for flavoring and pharmacological purposes from unsaturated lipids: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Biosynthesis of Delta-Nonalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-nonalactone is a valuable aroma compound with a creamy, coconut-like fragrance, finding applications in the food, beverage, and cosmetic industries. While chemical synthesis routes are established, there is a growing demand for natural flavor and fragrance compounds produced through biotechnology. This technical guide provides an in-depth exploration of the microbial biosynthesis of this compound. Although a complete, experimentally verified pathway in a specific microorganism remains to be fully elucidated, this document synthesizes current knowledge on analogous lactone biosynthesis to propose a putative pathway. It covers the key enzymatic steps, potential microbial hosts, and relevant quantitative data from related processes. Furthermore, detailed experimental protocols for microbial fermentation, product extraction, and analysis are provided to facilitate further research and development in this area.

Introduction

Lactones are cyclic esters that contribute significantly to the aromas of many fruits and fermented foods. This compound (C₉H₁₆O₂) is a nine-carbon delta-lactone known for its pleasant coconut and fruity aroma.[1] The increasing consumer preference for natural ingredients has driven research into the microbial production of such high-value chemicals. Microorganisms, particularly yeasts and fungi, possess diverse metabolic pathways capable of transforming fatty acids into a variety of lactones. This guide focuses on the core biosynthetic pathways that are likely involved in the microbial production of this compound.

Proposed Biosynthetic Pathway of this compound

Based on the well-documented biosynthesis of other lactones, such as δ-decalactone from linoleic acid by Yarrowia lipolytica, a plausible biosynthetic pathway for this compound can be proposed.[2][3] This putative pathway initiates with a common unsaturated fatty acid, such as linoleic acid or oleic acid, and proceeds through two key stages: fatty acid hydroxylation and subsequent peroxisomal β-oxidation.

Stage 1: Hydroxylation of an Unsaturated Fatty Acid

The initial and crucial step is the introduction of a hydroxyl group at a specific position on the fatty acid carbon chain. For the formation of a delta-lactone, this hydroxylation must ultimately lead to a hydroxyl group at the C-5 position of the final C9 carboxylic acid precursor. This can be achieved through two primary enzymatic mechanisms:

-

Fatty Acid Hydratases: These enzymes catalyze the addition of water across a double bond of an unsaturated fatty acid. The regioselectivity of these hydratases is key. For instance, a hydratase could convert linoleic acid to 13-hydroxy-9(Z)-octadecenoic acid.[2][3]

-

Cytochrome P450 Monooxygenases: These enzymes can hydroxylate fatty acids at various positions. A P450 enzyme with specificity for the ω-4 or ω-5 position of a C18 fatty acid could also produce a suitable precursor for subsequent β-oxidation.[4]

Stage 2: Peroxisomal β-Oxidation

The resulting hydroxy fatty acid is then catabolized through the β-oxidation pathway, which systematically shortens the carbon chain by two-carbon units (acetyl-CoA). This process continues until a 5-hydroxy-nonanoyl-CoA intermediate is formed.

Stage 3: Lactonization

The 5-hydroxynonanoyl-CoA is then hydrolyzed to 5-hydroxynonanoic acid. This hydroxy acid can then undergo spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the stable six-membered ring of this compound, particularly under acidic conditions.

Key Enzymes in Lactone Biosynthesis

The microbial production of this compound is dependent on the coordinated action of several key enzymes.

-

Fatty Acid Hydratases (FAHs): These enzymes are critical for the initial hydroxylation of unsaturated fatty acids. Their regioselectivity determines the position of the hydroxyl group and thus the type of lactone formed.[5][6]

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes can also hydroxylate fatty acids. Fungal CYPs, in particular, have shown diverse regioselectivity.[4]

-

Acyl-CoA Oxidases (POX): These are the first enzymes in the β-oxidation pathway in the peroxisome. The substrate specificity of different POX isozymes can influence the efficiency of the pathway.

-

Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (MFE): This multifunctional enzyme catalyzes the second and third steps of β-oxidation.

-

3-Ketoacyl-CoA Thiolase (POT): This enzyme catalyzes the final step of each β-oxidation cycle, releasing acetyl-CoA.

Quantitative Data on Microbial Lactone Production

While specific quantitative data for microbial this compound production is scarce in the literature, data from the production of other structurally related lactones can provide valuable benchmarks for potential yields and productivities.

| Lactone | Microorganism | Substrate | Titer (g/L) | Productivity (mg/L/h) | Reference |

| δ-Decalactone | Yarrowia lipolytica | 13-hydroxy-9(Z)-octadecenoic acid | 1.9 | - | [2] |

| δ-Decalactone | Yarrowia lipolytica & Lactobacillus acidophilus (co-culture) | Linoleic acid | 1.9 | 106 | [2] |

| γ-Decalactone | Yarrowia lipolytica | Castor oil | 2.93 | - | [7] |

| γ-Dodecalactone | Yarrowia lipolytica (engineered) | Oleic acid | 0.282 | - | [2] |

| γ-Nonalactone | Saccharomyces cerevisiae | Linoleic acid | 8.3 - 22.5 µg/L | - | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the microbial production of this compound. These protocols are based on established methods for other lactones and can be adapted for this compound research.

Microbial Cultivation for Lactone Production

This protocol is adapted for Yarrowia lipolytica, a robust and well-characterized host for lactone production.

5.1.1. Media Preparation

-

YPD Medium (for inoculum): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.

-

Production Medium: 1.5 g/L yeast extract, 0.5 g/L NH₄Cl, 7.0 g/L KH₂PO₄, 2.0 g/L K₂HPO₄, 1.0 g/L MgSO₄·7H₂O, 20 g/L glucose, and 10-20 g/L of the fatty acid precursor (e.g., linoleic acid or oleic acid) emulsified with 2 g/L Tween 80.

5.1.2. Fermentation Conditions

-

Inoculate 50 mL of YPD medium with a single colony of Y. lipolytica and incubate at 28-30°C with shaking at 200 rpm for 24-48 hours.

-

Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio.

-

Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 72-120 hours.

-

Maintain the pH of the culture between 5.5 and 6.5.

-

Withdraw samples periodically for analysis of cell growth (OD₆₀₀) and lactone production.

Extraction of this compound from Fermentation Broth

5.2.1. Liquid-Liquid Extraction (LLE)

-

Centrifuge the fermentation sample to pellet the cells.

-

Acidify the supernatant to pH 2-3 with HCl to promote lactonization.

-

Extract the supernatant with an equal volume of a non-polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

5.2.2. Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 2-3).

-

Load the acidified supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lactones with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Concentrate the eluate.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: 5°C/minute to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Injector Temperature: 250°C.

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Identification: Compare the retention time and mass spectrum of the peak of interest with an authentic standard of this compound.

-

Quantification: Use an internal standard (e.g., γ-decalactone or a deuterated analog of this compound) and a calibration curve to determine the concentration.

Conclusion and Future Perspectives

The microbial biosynthesis of this compound represents a promising alternative to chemical synthesis for the production of this natural flavor and fragrance compound. While a definitive pathway has yet to be fully elucidated, the knowledge gained from the study of other microbial lactone production processes provides a strong foundation for future research. The key to unlocking efficient microbial production of this compound lies in the discovery and engineering of enzymes, particularly fatty acid hydratases and cytochrome P450s, with the desired regioselectivity to produce the 5-hydroxynonanoic acid precursor. Advances in metabolic engineering and synthetic biology will undoubtedly play a crucial role in the development of microbial cell factories for the high-titer production of this compound and other valuable lactones.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid dioxygenase-cytochrome P450 fusion enzymes of filamentous fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Engineering of Hydratase from Lactobacillus acidophilus Reveals Critical Residues Directing Substrate Specificity and Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]

- 8. d-nb.info [d-nb.info]

The Synthesis of γ-Nonalactone: A Technical Guide for Researchers

Introduction: 5-Hydroxynonanoic acid lactone, more commonly known as γ-nonalactone, is a highly valued aroma compound widely utilized in the food, fragrance, and cosmetic industries for its characteristic coconut-like scent.[1][2][3] This technical guide provides an in-depth overview of the principal chemical and biocatalytic methods for the synthesis of γ-nonalactone, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathways through clear diagrams.

Core Synthesis Strategies

The production of γ-nonalactone can be broadly categorized into chemical synthesis and biocatalytic routes. Chemical methods are often favored for their efficiency and scalability, while biocatalysis offers a pathway to "natural" labeled products, which are increasingly in demand. Key chemical approaches include radical addition reactions, intramolecular cyclization of hydroxy acids, and condensations involving aldehydes.

Radical Addition of n-Hexanol to Acrylic Acid or Esters

A prevalent industrial method for synthesizing γ-nonalactone is the free-radical addition of a C6 alcohol (n-hexanol) to acrylic acid or its esters, such as methyl acrylate.[1][4] This process is typically initiated by a peroxide compound at elevated temperatures.

Reaction Scheme:

The overall reaction involves the addition of n-hexanol across the double bond of acrylic acid, followed by an acid-catalyzed intramolecular esterification (lactonization) to form the γ-lactone.

Diagram Caption: Radical addition of n-hexanol to acrylic acid followed by lactonization.

Experimental Protocol:

A detailed protocol is described in a 2013 publication by Tu et al., which focuses on an efficient preparation method.[4]

-

Setup: A reactor is equipped with a Dean-Stark trap containing a desiccant like anhydrous sodium sulfate. This is crucial for removing water generated during the reaction, which can otherwise limit the yield.[4]

-

Reagents: A mixture of n-hexanol, acrylic acid, and a radical initiator (e.g., di-t-butyl peroxide, DTBP) is prepared. A catalyst such as zinc bromide may also be added.[4][5]

-

Reaction: The reactor is heated to a high temperature, typically between 170-190°C.[6] The reagent mixture is then added dropwise over several hours.

-

Reflux: After the addition is complete, the mixture is refluxed for a period of 5 to 15 hours to drive the reaction to completion.[7]

-

Workup and Purification: The reaction mixture is cooled, and the crude product is purified, typically by vacuum distillation, to isolate the γ-nonalactone.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Materials | n-Hexanol, Acrylic Acid | [4][6] |

| Initiator | Di-tert-butyl peroxide (DTBP) | [4] |

| Catalyst | Zinc Bromide or Boric Acid | [4][5] |

| Reaction Temperature | 170-190°C | [6] |

| Reaction Time | 5-15 hours (reflux) | [7] |

| Reported Yield | >75% | [4] |

Synthesis from Heptaldehyde and Malonic Acid

This two-step method involves an initial condensation reaction to form an unsaturated carboxylic acid, which then undergoes lactonization.[2][8]

Reaction Scheme:

The first step is a Knoevenagel-type condensation of heptaldehyde with malonic acid, mediated by a base like triethylamine. This is followed by decarboxylation to yield non-3-enoic acid. The second step is the acid-catalyzed intramolecular cyclization (lactonization) of the unsaturated acid to form γ-nonalactone.

Diagram Caption: Two-step synthesis of γ-nonalactone from heptaldehyde and malonic acid.

Experimental Protocol:

A detailed experimental procedure can be found on ScienceMadness.org.[8]

-

Unsaturated Acid Formation:

-

Charge a reaction flask with malonic acid, heptaldehyde, and triethylamine.

-

Heat the mixture to approximately 100-110°C for one hour.

-

After cooling, the mixture is worked up by adding ether and acidifying with hydrochloric acid.

-

The organic layer containing the non-3-enoic acid is separated, washed, and dried. The solvent is then removed.

-

-

Lactonization:

-

Dissolve the crude unsaturated acid in a non-polar solvent like heptane.

-

Add an acid catalyst, such as Amberlyst 15 ion-exchange resin or sulfuric acid.[2][8]

-

Heat the mixture to reflux for one hour with strong stirring.

-

After cooling, the catalyst is filtered off (if solid) or the mixture is neutralized and washed (if a liquid acid is used).

-

The solvent is removed to yield the crude γ-nonalactone, which can be further purified.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Materials | Heptaldehyde, Malonic Acid | [2][8] |

| Base (Step 1) | Triethylamine | [2][8] |

| Catalyst (Step 2) | Amberlyst 15 or H₂SO₄ | [8] |

| Reaction Temp (Step 1) | 100-110°C | [8] |

| Reaction Temp (Step 2) | Reflux (Heptane) | [8] |

| Overall Yield | ~74% | [8] |

Biocatalytic Synthesis

The synthesis of "natural" γ-nonalactone often employs microorganisms or enzymes that can convert fatty acid precursors into the desired lactone.

Process Overview:

This route typically involves the microbial fermentation of a suitable substrate. For instance, microorganisms like Pichia ohmeri or Pichia stipitis can be cultured in a substrate containing unsaturated C18 hydroxy-acids, such as coriolic acid (13-hydroxy-9,11-octadecadienoic acid), which is derived from linoleic acid.[9] The microorganism's enzymatic machinery then breaks down this precursor to form γ-nonalactone.

Diagram Caption: Biocatalytic pathway for the production of γ-nonalactone.

Experimental Protocol (General):

-

Precursor Preparation: A suitable precursor, such as a mixture of hydroxy-acids containing coriolic acid, is prepared. This can be achieved through methods like the photooxidation/reduction of linoleic acid.[9]

-

Culturing: A selected microorganism (e.g., Pichia ohmeri) is cultured in a suitable growth medium.

-

Fermentation: The precursor substrate is added to the microbial culture. The fermentation is carried out under controlled conditions (temperature, pH, aeration) for a specified duration.

-

Extraction and Purification: After fermentation, the γ-nonalactone is extracted from the broth using solvent extraction or other separation techniques. Purification is then performed to isolate the final product from byproducts and residual media components.

Challenges:

A significant challenge in this method is the frequent co-production of other lactones, such as δ-decalactone, which necessitates a robust separation process to achieve a pure product.[9]

Other Synthesis Methods

Several other chemical routes to γ-nonalactone have been reported, though they may be less common commercially due to factors like cost or complexity. These include:

-

Intramolecular Esterification of 4-Hydroxynonanoic Acid: A direct and classic method where 4-hydroxynonanoic acid is cyclized, typically under strong acid catalysis (e.g., concentrated sulfuric acid).[10]

-

Cyclization of β,γ-Nonenoic Acid: The acid-catalyzed cyclization of non-3-enoic acid (an intermediate in the heptaldehyde method) is a key step that can be considered a method in its own right.[5][7]

-

Oxidation of α-Heptene: This method uses α-heptene and acetic acid as raw materials but requires expensive and often toxic heavy metal acetate (B1210297) oxidants (e.g., cerium, manganese, or vanadium acetate).[5][7]

Conclusion

The synthesis of 5-hydroxynonanoic acid lactone can be achieved through a variety of chemical and biocatalytic methods. For large-scale industrial production, the free-radical addition of n-hexanol to acrylic acid offers a high-yield, cost-effective route. The method starting from heptaldehyde and malonic acid provides a reliable alternative with good yields. For applications requiring a "natural" label, biocatalytic routes using specific microorganisms are the preferred, albeit more complex, option. The choice of synthesis method will ultimately depend on the desired scale of production, cost considerations, and the specific regulatory and labeling requirements for the end product.

References

- 1. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]

- 2. prezi.com [prezi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102617522A - Method for synthesis of gamma-nonyl lactone - Google Patents [patents.google.com]

- 6. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]

- 7. CN102060816A - Synthesis method of gamma-nonalactone - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US5646022A - Process for the production of gamma nonalactones in natural form - Google Patents [patents.google.com]

- 10. ScenTree - Gamma-nonalactone (CAS N° 104-61-0) [scentree.co]

Olfactory perception of delta-nonalactone

An In-depth Technical Guide to the Olfactory Perception of Delta-Nonalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant aroma compound valued for its characteristic creamy, coconut-like fragrance. Understanding its perception is crucial for its application in the flavor, fragrance, and potentially pharmaceutical industries. This document provides a comprehensive technical overview of the olfactory perception of this compound, detailing its sensory profile, the molecular mechanisms of olfactory signal transduction, and the key experimental protocols used to study odorants. While the specific olfactory receptors (ORs) that bind this compound remain to be definitively identified, this guide outlines the established principles of odorant-receptor interaction and the subsequent intracellular signaling cascade. Furthermore, it presents detailed methodologies for gas chromatography-olfactometry (GC-O), electrophysiological recordings, and human psychophysical tests, providing a robust framework for future research and development.

Introduction to this compound

This compound (C₉H₁₆O₂) is a cyclic ester, or lactone, that belongs to a class of compounds widely recognized for their contribution to the aromas of fruits, dairy products, and spirits. Its pleasant and persistent aroma makes it a valuable ingredient in the formulation of foods, beverages, and fine fragrances.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3301-94-8 | [3] |

| FEMA Number | 3356 | [3] |

| Molecular Formula | C₉H₁₆O₂ | [3] |

| Molecular Weight | 156.22 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 0.98 - 0.986 g/cm³ | [3] |

| Boiling Point | 267°C | [3] |

| Flash Point | 110°C | [3] |

| Solubility | Insoluble in water; soluble in alcohol |

Olfactory Profile of this compound

The perceived scent of this compound is complex and multifaceted. It is most frequently described as having a dominant creamy, coconut, and sweet character.[1] Additional descriptors often include fatty, milky, and a distinctive coumarin-like undertone .[2] This profile makes it particularly effective for creating authentic coconut and dairy notes in flavor compositions and for providing warmth in fragrance accords.

Quantitative Olfactory Data

However, data for the structurally similar γ-nonalactone (gamma-nonalactone) provides a useful, albeit indirect, reference. A 2009 study determined the aroma detection thresholds for the enantiomers of γ-nonalactone in a red wine matrix, highlighting that olfactory perception can be highly sensitive to stereochemistry.[5]

Table 2: Odor Detection Thresholds of γ-Nonalactone Enantiomers in Red Wine

| Compound | Threshold (µg/L) | Reference |

| (R)-γ-Nonalactone | 285 | [5] |

| (S)-γ-Nonalactone | 49 | [5] |

Note: These values are for the gamma (γ) isomer in a specific matrix (red wine) and should be considered for contextual purposes only.

Molecular Mechanisms of Perception

Olfactory Receptors and Odor Coding

The perception of an odorant like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[6][7] These receptors are a large family of G-protein coupled receptors (GPCRs).[7][8] The human genome contains approximately 400 functional OR genes, forming the basis of our ability to discern a vast array of smells.[8]

The olfactory system operates on a combinatorial coding principle:

-

A single odorant, such as this compound, can bind to and activate multiple different ORs.

-

A single OR can be activated by a range of structurally similar odorant molecules.[7]

The specific combination of activated ORs creates a unique neural signature that the brain interprets as a distinct smell. The specific ORs that respond to this compound have not yet been definitively identified, a common challenge in the field known as "deorphanization".[9][10]

Signal Transduction Pathway

Upon binding of an odorant molecule, the OR undergoes a conformational change, initiating a well-characterized intracellular signaling cascade. This process converts the chemical signal into an electrical signal.[8][9]

-

G-Protein Activation: The activated OR interacts with an olfactory-specific G-protein, Gαolf. This causes the G-protein to exchange GDP for GTP, activating it.[9]

-

Adenylyl Cyclase Activation: The activated α-subunit of Gαolf dissociates and activates adenylyl cyclase type III.

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), rapidly increasing its intracellular concentration.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), causing the neuron's membrane potential to depolarize. This initial depolarization is amplified by a subsequent efflux of Cl⁻ ions through Ca²⁺-activated chloride channels.

-

Action Potential: If the depolarization reaches a sufficient threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb of the brain for further processing.[8]

Experimental Methodologies for Olfactory Analysis

Investigating the olfactory properties of a compound like this compound involves a multi-faceted approach combining analytical chemistry, sensory science, and physiology.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. It is used to identify which specific compounds in a complex mixture are responsible for its aroma.

Experimental Protocol:

-

Sample Preparation: A solution containing the volatile compounds of interest (e.g., a fragrance oil containing this compound) is prepared in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

Injection: A small volume (typically 1-2 µL) of the sample is injected into the GC inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. Compounds separate based on their volatility and interaction with the column's stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

-

Column Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification.

-

Olfactometry: The other portion is directed via a heated transfer line to a sniffing port (olfactometry detection port, ODP). Humidified air is added to prevent the nasal passages of the assessor from drying out.

-

Sensory Assessment: A trained panelist sniffs the effluent from the ODP and records the time, duration, intensity, and a qualitative description of any detected odors.

-

Data Correlation: The data from the chemical detector (the chromatogram) is correlated with the sensory data from the panelist (the aromagram) to identify the specific chemical compounds responsible for each perceived scent.

Electrophysiological Recordings from Olfactory Sensory Neurons (OSNs)

Techniques like whole-cell patch-clamp allow for the direct measurement of electrical currents in individual OSNs in response to odorant stimulation. This provides insight into the primary transduction process at the cellular level.

Experimental Protocol:

-

Tissue Preparation: The olfactory epithelium is acutely dissected from a model organism (e.g., mouse). Thin slices of the epithelium are prepared, or individual OSNs are dissociated enzymatically. The preparation is kept in an oxygenated artificial cerebrospinal fluid (ACSF) or Ringer's solution.

-

Cell Identification: Using a microscope with differential interference contrast (DIC) optics, a single OSN, identifiable by its characteristic bipolar morphology (dendrite with cilia and an axon), is selected.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip (1-3 µm) is filled with an intracellular solution and carefully maneuvered to form a high-resistance seal ("giga-seal") with the cell membrane of the selected OSN.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. This is the "whole-cell" configuration.

-

Odorant Stimulation: The cell is held at a constant voltage (voltage-clamp mode). A puff of a solution containing this compound at a known concentration is applied to the cell's cilia via a computer-controlled perfusion system.

-

Data Acquisition: The electrical current that flows across the cell membrane in response to the odorant is measured by a sensitive amplifier. An inward current reflects the influx of positive ions and the neuron's excitatory response.

-

Analysis: The amplitude, latency, and duration of the odorant-evoked currents are analyzed to characterize the neuron's sensitivity and response dynamics to this compound.

Human Psychophysical Testing

Psychophysical tests are used to quantify the relationship between a physical stimulus (odorant concentration) and the resulting sensation and perception. Determining the odor detection threshold is a common application.

Experimental Protocol (Ascending Forced-Choice Method):

-

Panelist Selection and Training: A panel of human subjects is selected and screened for normal olfactory function. They are trained on the testing procedure to ensure reliable responses.

-

Stimulus Preparation: A series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol) is prepared, typically in ascending order of concentration (e.g., logarithmic steps).

-

Presentation (Triangular Forced-Choice): In each trial, the panelist is presented with three sniffing bottles. Two contain the odorless solvent (blanks), and one contains a specific dilution of this compound. The position of the odorant-containing bottle is randomized for each trial.

-

Task: The panelist is instructed to sniff each bottle and identify which one smells different from the other two, even if it is just a guess.

-

Procedure: The test begins with the lowest concentration, which is expected to be undetectable. The concentration is increased in steps for subsequent trials.

-

Threshold Determination: The individual's detection threshold is defined as the concentration at which they can reliably distinguish the odorant from the blanks (e.g., correct identification in a set number of consecutive trials). The group threshold is typically calculated as the concentration at which 50% of the panel can detect the odor.

Conclusion

This compound possesses a distinct and valuable aroma profile characterized by creamy, coconut notes. Its perception is initiated by a complex combinatorial interaction with a specific subset of olfactory receptors, which triggers a canonical G-protein-mediated signal transduction cascade within olfactory sensory neurons. While the precise receptors and the absolute detection threshold for this compound remain key areas for future investigation, the experimental frameworks outlined in this guide—spanning analytical olfactometry, cellular electrophysiology, and human psychophysics—provide the necessary tools to deepen our understanding. Continued research in this area is essential for advancing the rational design of novel flavors and fragrances and for exploring the broader biological roles of olfactory compounds.

References

- 1. This compound, 3301-94-8 [thegoodscentscompany.com]

- 2. This compound 3301-94-8 [thegoodscentscompany.com]

- 3. ScenTree - this compound (CAS N° 3301-94-8) [scentree.co]

- 4. grokipedia.com [grokipedia.com]

- 5. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 8. Odorant Receptors and Olfactory Coding - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Sensory Signature of Delta-Nonalactone in Food Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-nonalactone (γ-nonalactone) is a naturally occurring flavor compound found in a variety of food products, contributing significantly to their characteristic sensory profiles. This C-9 delta-lactone is renowned for its creamy, coconut-like, and fruity aroma and taste, making it a key component in the flavor composition of dairy products, fruits, and certain beverages. Understanding the sensory properties of this compound, its detection thresholds, and its formation pathways is crucial for food scientists and flavor chemists in product development, quality control, and the creation of novel flavor profiles. This technical guide provides a comprehensive overview of the sensory profile of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical and signaling pathways.

Organoleptic Profile of this compound

This compound is characterized by a complex and desirable sensory profile. Its primary descriptors include creamy, coconut, sweet, and milky.[1][2][3][4] It also possesses fatty, waxy, and coumarin-like nuances that add to its complexity.[2] The specific sensory perception can vary depending on its concentration and the food matrix in which it is present.

Table 1: Key Organoleptic Descriptors for this compound

| Descriptor | Description | References |

| Primary | ||

| Creamy | A smooth, rich, and dairy-like sensation. | [2][3][5] |

| Coconut | The characteristic sweet, milky, and slightly nutty aroma and taste of coconut. | [2][5][6] |

| Sweet | A basic taste sensation associated with sugars. | [2][3] |

| Milky | Reminiscent of the flavor and aroma of fresh milk. | [2][3] |

| Secondary | ||

| Fatty | An oily or rich mouthfeel and aroma. | [3] |

| Waxy | A textural and aromatic note reminiscent of wax. | [6] |

| Coumarin-like | A sweet, hay-like note similar to that of coumarin. | [2][4] |

| Fruity | General fruity notes, sometimes described as apricot- or peach-like. | [2] |

Quantitative Sensory Data

The sensory impact of this compound is highly dependent on its concentration and the medium in which it is perceived. The following tables summarize available quantitative data on its detection thresholds and typical concentration ranges in various food systems.

Table 2: Detection Thresholds of this compound

| Threshold Type | Medium | Value | References |

| Odor Detection Threshold | Water | 400 ppb | [6] |

| Taste Description | In a 10 ppm solution | Creamy, milky, lactonic, and dairy with an oily, coconut nuance. | [2][5][7] |

Table 3: Reported Occurrence and Concentration of this compound in Food Products

| Food Category | Specific Product(s) | Reported Presence/Concentration | References |

| Dairy Products | Butter, Milk, Cheese (Cheddar, Caciocavallo, Blue Cheese) | Present; concentration increases with ripening in cheese. | [2][6][8] |

| Fruits | Mango, Melon, Starfruit, Mountain Papaya | Present. | [5][9] |

| Beverages | Whiskey (Bourbon), Wine, Rum, Cognac, Black Tea | Present. | [5] |

| Meat Products | Cooked Beef, Cooked Pork, Chicken Fat | Present. | [5][6] |

Biochemical Formation Pathway

This compound in food systems is primarily formed through the microbial or enzymatic transformation of unsaturated fatty acids, particularly through the β-oxidation pathway.[8]

The following diagram illustrates the general biochemical pathway for the formation of delta-lactones from fatty acids.

Caption: General biochemical pathway for the formation of this compound from unsaturated fatty acids.

Sensory Perception: Olfactory Signaling Pathway

The perception of this compound, like other volatile aroma compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that trigger a signaling cascade, leading to the perception of smell in the brain.

The following diagram illustrates the simplified olfactory signal transduction pathway.

Caption: Simplified signaling pathway for the perception of odorants like this compound.

Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively assess the sensory profile of this compound, several established sensory evaluation methodologies can be employed.

Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, for instance, a product with and without the addition of this compound.

Protocol:

-

Panelist Selection: Recruit a panel of at least 24-30 screened and trained sensory assessors.

-

Sample Preparation: Prepare two sets of samples: a control (A) and a test sample (B) containing a specific concentration of this compound. All other ingredients and conditions should be identical.

-

Presentation: Present each panelist with three coded samples in a randomized order. Two samples are identical (e.g., A, A) and one is different (e.g., B). The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.

-

Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. Panelists are required to make a choice, even if they are uncertain.

-

Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a binomial or chi-squared test) is performed to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

Paired Comparison Test

Objective: To determine the direction of a specific sensory attribute difference between two samples (e.g., which sample is more "creamy").

Protocol:

-

Panelist Selection: A trained panel of at least 15-20 assessors is recommended.

-

Sample Preparation: Prepare a control sample (A) and a test sample (B) with a known concentration of this compound.

-

Presentation: Present each panelist with the two coded samples (A and B) simultaneously. The presentation order (AB and BA) should be randomized across panelists.

-

Evaluation: Ask panelists a specific directional question, such as "Which sample has a more intense coconut aroma?". Panelists are required to choose one of the two samples.

-

Data Analysis: The number of times each sample was chosen is counted. A binomial test is used to determine if one sample was selected significantly more often than the other.

Quantitative Descriptive Analysis (QDA®)

Objective: To develop a detailed sensory profile of a product containing this compound, quantifying the intensity of its various sensory attributes.[1][10][11][12][13]

Protocol:

-

Panelist Screening and Selection: Select 10-12 individuals based on their sensory acuity, ability to verbalize perceptions, and commitment.[1]

-

Lexicon Development: In a series of training sessions, have the panel collaboratively develop a list of descriptive terms (lexicon) for the aroma, flavor, and mouthfeel of samples containing varying concentrations of this compound. Reference standards for each attribute should be provided.

-

Training and Calibration: Train the panelists to use an intensity scale (typically an unstructured line scale, e.g., 0-15 cm) to rate the intensity of each descriptor.[1] Panelists should be calibrated on their use of the scale with the reference standards.

-

Formal Evaluation: In individual booths under controlled conditions, have each panelist independently evaluate the coded samples and rate the intensity of each attribute on the line scale. Samples should be presented in a randomized and balanced order.

-

Data Analysis: Convert the ratings from the line scales to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results are often visualized using spider or radar plots.[1]

The following diagram illustrates a typical workflow for a Quantitative Descriptive Analysis experiment.

Caption: A typical workflow for a Quantitative Descriptive Analysis (QDA) experiment.

Conclusion

This compound is a pivotal flavor compound that imparts desirable creamy, coconut, and sweet sensory characteristics to a wide range of food products. A thorough understanding of its sensory profile, detection thresholds, and formation pathways is essential for leveraging its full potential in food formulation and flavor chemistry. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to evaluate and utilize this compound effectively. The visualization of its biochemical formation and sensory perception pathways further elucidates the complex mechanisms underlying its role in the sensory experience of food. Further research to establish more precise quantitative data on its concentration in various food matrices will continue to enhance our ability to harness the unique sensory signature of this important flavor molecule.

References

- 1. Quantitative Descriptive Analysis [sensorysociety.org]

- 2. This compound, 3301-94-8 [thegoodscentscompany.com]

- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 4. fraterworks.com [fraterworks.com]

- 5. This compound | 3301-94-8 [chemicalbook.com]

- 6. delta-Lactones [leffingwell.com]

- 7. This compound 3301-94-8 [thegoodscentscompany.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C9H16O2 | CID 18698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dl.astm.org [dl.astm.org]

- 11. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 12. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medallionlabs.com [medallionlabs.com]

Unveiling the Essence of Coconut: A Technical History of δ-Nonalactone's Discovery and Isolation

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, isolation, and synthesis of δ-Nonalactone.

This technical whitepaper delves into the history of δ-Nonalactone, a key aroma compound cherished for its characteristic creamy, coconut-like scent. From its initial discovery in dairy products to the development of sophisticated synthetic and analytical methodologies, this document provides a detailed chronicle for professionals in flavor chemistry, natural product synthesis, and drug development. The paper summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical workflows and molecular relationships.

Discovery and Initial Isolation: A Tale of Dairy Chemistry

The story of δ-nonalactone's discovery is intrinsically linked to the pioneering work on milk fat flavor chemistry in the mid-20th century. While a specific singular publication detailing its first isolation is not readily apparent in modern databases, the collective work of Stuart Patton and Philip G. Keeney at the Pennsylvania Agricultural Experiment Station in the 1950s laid the foundational groundwork for understanding the role of lactones in the flavor profile of dairy products. Their research focused on identifying the compounds responsible for the characteristic "cowy" or "coconut-like" off-flavors that could develop in stored or heated milk fat.

One of their key publications, "The role of lactones in flavor deterioration of milk fat" (1954), highlighted the significance of this class of compounds.[1] Although this paper does not specifically name δ-nonalactone, it set the stage for its eventual identification. It is widely understood in the field of flavor chemistry that δ-nonalactone was one of the lactones identified through their systematic investigation of steam distillates of milk fat.

The initial isolation techniques were rudimentary by today's standards but effective for the time. A general workflow for the isolation of volatile compounds from milk fat during this era is depicted below.

Further fractionation and purification of the crude lactone fraction would have been achieved through techniques like fractional distillation and column chromatography, guided by organoleptic (sensory) analysis to isolate the compounds with the characteristic coconut aroma.

Early Synthetic Approaches: Building the Molecule

Following its identification as a key flavor compound, interest grew in the chemical synthesis of δ-nonalactone to ensure a consistent and reliable supply for the flavor and fragrance industry. Early synthetic methods for δ-lactones often involved multi-step processes. A common strategy involved the creation of a δ-hydroxy acid or a related precursor, which could then be induced to cyclize into the lactone.

One plausible early synthetic route, based on general organic chemistry principles of the time, is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. This reaction, discovered in the late 19th century, became a powerful tool for the synthesis of esters and lactones.

Modern Isolation and Synthesis Protocols

Advances in analytical and synthetic chemistry have led to more efficient and selective methods for the isolation and synthesis of δ-nonalactone.

Isolation from Natural Sources

Modern isolation techniques often employ solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of δ-nonalactone in various matrices.

Experimental Protocol: Headspace SPME-GC-MS Analysis of δ-Nonalactone in Bourbon Whiskey

This protocol is a representative example of modern analytical techniques for the isolation and identification of volatile compounds.

-

Sample Preparation: A sample of bourbon whiskey is placed in a sealed vial.

-

Internal Standard: A known amount of an internal standard (e.g., a deuterated analog of a related lactone) is added for quantification.

-

Headspace Extraction: The vial is heated to a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is then exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn and inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed. The compounds are then separated on a capillary column (e.g., a DB-5ms column) and detected by a mass spectrometer.

-

Identification and Quantification: δ-Nonalactone is identified by its mass spectrum and retention time compared to an authentic standard. Quantification is achieved by comparing the peak area of δ-nonalactone to that of the internal standard.

| Parameter | Value |

| Sample Matrix | Bourbon Whiskey |

| Extraction Method | Headspace Solid-Phase Microextraction (SPME) |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temperature | 60 °C |

| Extraction Time | 30 min |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | DB-5ms or equivalent |

| Identification | Mass spectrum and retention time comparison to standard |

Table 1: Typical parameters for the analysis of δ-nonalactone using HS-SPME-GC-MS.

Chemical Synthesis

Modern synthetic routes often focus on stereoselectivity to produce specific enantiomers of δ-nonalactone, as the sensory properties of chiral molecules can differ. Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of lactones.

Experimental Protocol: Biocatalytic Reduction of a Keto Acid

This protocol outlines a general approach for the synthesis of (R)-δ-nonalactone using a carbonyl reductase enzyme.

-

Substrate Preparation: 5-Oxononanoic acid is prepared through a suitable synthetic route.

-

Biocatalytic Reduction: The 5-oxononanoic acid is dissolved in a buffer solution. A carbonyl reductase enzyme (either as a whole-cell catalyst or a purified enzyme) and a cofactor (e.g., NADPH) are added. The reaction mixture is incubated at a controlled temperature and pH.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Once the reaction is complete, the mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is evaporated.

-

Lactonization: The resulting 5-hydroxynonanoic acid is then heated under acidic conditions to promote intramolecular cyclization to form δ-nonalactone.

-

Purification: The crude δ-nonalactone is purified by column chromatography or distillation to yield the final product.

| Step | Reagents and Conditions | Product |

| 1. Biocatalytic Reduction | 5-Oxononanoic acid, Carbonyl Reductase, NADPH, Buffer | (R)-5-Hydroxynonanoic acid |

| 2. Lactonization | (R)-5-Hydroxynonanoic acid, Acid catalyst, Heat | (R)-δ-Nonalactone |

Table 2: Key steps in the biocatalytic synthesis of (R)-δ-nonalactone.

Biological Activity and Potential Applications

While primarily known for its sensory properties, some research has explored the biological activities of δ-nonalactone. For instance, it has been identified as a component of a repellent blend for the tsetse fly, a vector for trypanosomiasis. This suggests potential applications in the development of novel insect repellents.

Further research is needed to fully elucidate the biological activities and potential signaling pathways associated with δ-nonalactone. Its generally recognized as safe (GRAS) status for use as a flavoring agent suggests a low toxicity profile, making it an interesting candidate for further investigation in various biological contexts.

Conclusion

From its serendipitous discovery in milk fat to its current status as a well-characterized flavor and fragrance ingredient, the journey of δ-nonalactone reflects the broader advancements in analytical and synthetic chemistry. The historical methods of isolation and synthesis, while less efficient, paved the way for the sophisticated techniques used today. The exploration of its biological activities, though in its early stages, hints at a future where this molecule may find applications beyond the realm of flavor and fragrance. This technical guide provides a solid foundation for researchers and professionals seeking to understand and utilize this fascinating and commercially important molecule.

References

Physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-butyltetrahydro-2H-pyran-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one, also known as δ-nonalactone. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its characteristics, experimental protocols for its synthesis and analysis, and an exploration of a relevant biological signaling pathway involving lactones.

Core Properties of 6-butyltetrahydro-2H-pyran-2-one

6-Butyltetrahydro-2H-pyran-2-one is a delta-lactone, a class of cyclic esters, characterized by a six-membered ring containing an oxygen atom adjacent to a carbonyl group.[1] It is recognized for its pleasant sweet, coconut-like aroma.[1]

Quantitative Data Summary

The physical and chemical properties of 6-butyltetrahydro-2H-pyran-2-one are summarized in the table below. It is important to note that while some data is specific to this compound, other values are based on its close structural homolog, 6-pentyltetrahydro-2H-pyran-2-one (δ-decalactone), due to a lack of available experimental data for the butyl derivative.

| Property | Value | Source |

| IUPAC Name | 6-butyloxan-2-one | |

| Synonyms | δ-Nonalactone, delta-Nonalactone, 5-Hydroxynonanoic acid lactone | |

| CAS Number | 3301-94-8 | [2] |

| Molecular Formula | C₉H₁₆O₂ | [2][3] |

| Molecular Weight | 156.22 g/mol | [2] |

| Appearance | Reported as a sweet, coconut, and coumarin (B35378) tasting compound. | [1] |

| Melting Point | -27 °C (for 6-pentyltetrahydro-2H-pyran-2-one) | [4] |

| Boiling Point | 117-120 °C at 0.02 mm Hg (for 6-pentyltetrahydro-2H-pyran-2-one) | [4] |

| Density | 0.954 g/mL at 25 °C (for 6-pentyltetrahydro-2H-pyran-2-one) | [4] |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. |

Chemical Reactivity and Spectroscopic Profile

As a lactone, 6-butyltetrahydro-2H-pyran-2-one exhibits reactivity characteristic of esters. The ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions, which would open the ring to form 5-hydroxynonanoic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected in the range of 1735-1750 cm⁻¹.[5]

-